molecular formula C3H6N2O2 B1651686 3-Nitroazetidine CAS No. 132395-39-2

3-Nitroazetidine

Cat. No.: B1651686
CAS No.: 132395-39-2
M. Wt: 102.09
InChI Key: HUDBUXGVPZKSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroazetidine is a strained four-membered azetidine ring substituted with a nitro group at the 3-position. This compound has garnered attention in organic and medicinal chemistry due to its utility as a chiral building block in enantioselective reactions. For example, it serves as a nitroalkane donor in organocatalyzed aza-Henry reactions, enabling the synthesis of potent GlyT1 inhibitors with high enantiomeric excess (92% ee) .

The synthesis of this compound begins with commercially available 3-hydroxyazetidine hydrochloride. Key steps include triflation of the hydroxyl group (87% yield), conversion to an iodide intermediate (89% yield), and nucleophilic substitution via the Kornblum protocol to install the nitro group (40% yield) . Despite challenges in direct halogenation or mesylate substitution, this route provides reliable access to the nitro-functionalized azetidine core.

Scientific Research Applications

Medicinal Chemistry

3-Nitroazetidine has been investigated for its role as a potential anticancer agent. Its structural properties allow it to act as a prodrug that can be activated in hypoxic tumor environments, making it a candidate for targeted cancer therapy.

Case Study: Anticancer Prodrugs

  • A study highlighted the development of this compound derivatives that can be activated by nitroreductases, which are enzymes overexpressed in certain tumors. This activation leads to the selective release of cytotoxic agents within the tumor, minimizing systemic toxicity.
CompoundMechanismTargetOutcome
This compound DerivativeNitroreductase ActivationTumor CellsEnhanced cytotoxicity with reduced side effects

Energetic Materials

This compound is also explored as an energetic material due to its high nitrogen content and stability under specific conditions. It serves as a precursor for synthesizing more energetic compounds such as trinitroazetidine.

Case Study: Synthesis of Energetic Materials

  • Research has shown that this compound can be synthesized through various methods, including oxidative nitrolysis. The resulting compounds exhibit enhanced performance characteristics compared to traditional explosives.
Synthesis MethodYield (%)Properties
Oxidative Nitrolysis5.5%High energy output, stability

Chemical Reactions Analysis

Formation of 5-Hydroxymethyl-5-nitro-1-alkyltetrahydro-1,3-oxazine

  • Reaction : 1,3,5-Trialkylhexahydrotriazine reacts with tris(hydroxymethyl)nitromethane under basic conditions.

  • Yield : Up to 98% for oxazine intermediates .

Ring-Opening to 3-Alkylamino-2-hydroxymethyl-2-nitro-1-propanol Salts

  • Conditions : Acidic hydrolysis (e.g., HCl) followed by hydrogen peroxide treatment.

  • Product : Diol salts (e.g., 3-methylamino-2-hydroxymethyl-2-nitro-1-propanol hydrochloride) with yields of ~82% .

Ring-Closure to 3-Hydroxymethyl-3-nitro-1-alkylazetidine Salts

  • Method : Mitsunobu reaction or thermal cyclization.

  • Challenges : Low reproducibility (yields varied widely, up to 67%) .

Nitration Reactions

Nitration is pivotal for introducing nitro groups into azetidine rings:

Conversion to 1-Alkyl-3,3-dinitroazetidine

  • Reagents : Nitrating agents like HNO₃ or mixed acids (HNO₃/H₂SO₄).

  • Example :

    3-Hydroxymethyl-3-nitro-1-methylazetidineHNO31-Methyl-3,3-dinitroazetidine\text{3-Hydroxymethyl-3-nitro-1-methylazetidine} \xrightarrow{\text{HNO}_3} \text{1-Methyl-3,3-dinitroazetidine}
    • Yield : ~80% after recrystallization .

Final Nitration to TNAZ

  • Process : Reaction of 1-alkyl-3,3-dinitroazetidine with trifluoromethanesulfonic acid and ammonium nitrate.

  • Key Step : Removal of the alkyl group via acidolysis .

Thermal Decomposition Pathways

Studies on TNAZ and related nitroazetidines reveal complex decomposition mechanisms:

Primary Decomposition Products

CompoundMajor Products ObservedConditionsReference
TNAZNO, N₂O, CO₂, H₂O, 1-nitroso-3-nitroazetidine (G)160–250°C (neat/solvent)
3,3-Dinitroazetidinium saltsNO₃⁻, Cl⁻, N(NO₂)₂⁻, 3,5-dinitropyridine (M)Aqueous solution

Kinetic Parameters

  • Activation Energy (TNAZ) : 46.6 kcal/mol (195 kJ/mol) .

  • Rate Constant (Gas Phase) :

    kuni=1013.96±0.63exp(19900±1190T)s1k_{\text{uni}} = 10^{13.96 \pm 0.63} \exp\left(\frac{-19900 \pm 1190}{T}\right) \, \text{s}^{-1}

.

Shock-Induced Reactions

Molecular dynamics simulations reveal anisotropic reactivity under shock waves:

Direction-Dependent Sensitivity

Shock DirectionReaction Rate (Relative)Key Observations
100FastestRapid bond cleavage, NO₂ release
IntermediateDelayed polymerization, "buffer" effect
SlowestCluster growth inhibited by molecular packing

Hydrolysis and Stability

  • 3-Nitroazetidine Salts : Hydrolytically unstable in aqueous media, decomposing to form amines and nitroalkanes .

  • pH Sensitivity : Stability decreases under acidic or basic conditions due to C–NO₂ bond scission .

Comparative Reaction Mechanisms

PathwayDominant ProductsKey Steps
N–NO₂ Homolysis NO, N₂ORadical chain propagation via NO₂ release
C–NO₂ Scission 1-Nitroso derivatives (E, G)Ring contraction or expansion

Future Research Directions

  • Mechanistic Studies : Elucidate the role of this compound intermediates in TNAZ decomposition.

  • Stabilization Strategies : Develop additives to mitigate hydrolysis and thermal degradation.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Nitroazetidine?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity. Calibrate with certified reference standards (e.g., internal standards like AOZ-d4 or AMOZ-d5 for nitro compounds) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^13C NMR to confirm the azetidine ring structure and nitro group positioning. Compare spectral data to NIST Chemistry WebBook entries for validation .
  • Mass Spectrometry (LC-MS/MS) : Utilize electrospray ionization (ESI) in positive ion mode to detect molecular ions and fragmentation patterns. Cross-reference with synthesized derivatives (e.g., NPAMOZ or NPAHD analogs) to rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors, as nitro compounds often exhibit respiratory and dermal hazards (e.g., H315, H319 in GHS classifications) .
  • Spill Management : Avoid dry sweeping; use inert absorbents (e.g., vermiculite) for solid spills. Decontaminate surfaces with ethanol/water mixtures to prevent unintended reactions .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .

Q. How can researchers optimize synthesis routes for this compound?

  • Methodological Answer :

  • Catalytic Nitro Group Introduction : Explore palladium-catalyzed nitration or electrophilic aromatic substitution under controlled pH (e.g., using HNO3_3/H2_2SO4_4 mixtures). Monitor reaction progress via TLC with UV visualization .
  • Purification Strategies : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate crystalline products. Validate purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer :

  • Chiral Catalysis : Design experiments using chiral Brønsted acids (e.g., phosphoric acid derivatives) to induce asymmetry during azomethine additions. Optimize enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Kinetic Resolution : Employ enzymatic catalysts (e.g., lipases) in biphasic systems to separate enantiomers. Track ee values using chiral HPLC columns (e.g., Chiralpak IA) .

Q. What methodologies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Systematic Review Frameworks : Follow Cochrane Handbook guidelines to aggregate and appraise literature. Use PRISMA flow diagrams to identify biases in experimental conditions (e.g., solvent polarity, temperature variations) .
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., combining kinetic studies with DFT calculations). Address outliers by replicating experiments under standardized conditions .

Q. How can researchers investigate the thermal and photolytic stability of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and UV light in controlled chambers. Monitor degradation via HPLC-MS to identify breakdown products (e.g., nitroso intermediates) .
  • Mechanistic Probes : Use isotopic labeling (e.g., 15^{15}N-nitro groups) to trace decomposition pathways. Pair with Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational approaches predict the electronic and steric effects of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model nitro group orientation and charge distribution using Gaussian 16. Compare HOMO/LUMO energies with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate solvent interactions in explicit water or DMSO to assess conformational stability. Validate with experimental NMR coupling constants .

Q. How can reproducibility of this compound studies be enhanced?

  • Methodological Answer :

  • Open Data Practices : Share synthetic protocols, raw spectral data, and crystallographic files via repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Verification : Engage in inter-laboratory studies to benchmark analytical methods. Standardize reporting using templates from Analytical and Bioanalytical Chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

3-Substituted azetidines exhibit diverse properties depending on their substituents. Below is a comparative analysis of 3-nitroazetidine and related analogs:

Compound Substituent Key Structural Features Applications Stability Notes
This compound -NO₂ High ring strain; electron-withdrawing nitro group Organocatalysis (e.g., aza-Henry reactions), GlyT1 inhibitor synthesis Potential instability due to vicinal nitro-amine interactions
3-Haloazetidines -Br, -I Polarizable halogens; good leaving groups Precursors for further functionalization (e.g., cross-coupling) Stable under inert conditions
3-Alkoxyazetidines -OR (R = alkyl) Electron-donating alkoxy groups GPCR agonists, antibacterial agents Stable under basic/acidic conditions
1-tert-Butyl-3-nitroazetidine -NO₂, -C(CH₃)₃ Bulky tert-butyl group adjacent to nitro Intermediate in TNAZ (1,3,3-trinitroazetidine) synthesis Requires careful handling due to nitro group reactivity

Reactivity and Stability

  • The nitro group in this compound enhances electrophilicity, making it reactive in organocatalytic cycles but prone to decomposition under harsh conditions .
  • In contrast, 3-haloazetidines exhibit greater stability and serve as versatile intermediates for nucleophilic substitutions .
  • Vicinal nitro-amine motifs (e.g., in this compound derivatives) may face instability due to intramolecular redox reactions, limiting their shelf life .

Preparation Methods

Stepwise Synthesis of 3-Nitroazetidine Intermediates

Mannich Condensation and Oxazine Formation

The foundational step in nitroazetidine synthesis involves condensing nitromethane derivatives with formaldehyde and amines. As detailed in US5336784A, tris(hydroxymethyl)nitromethane reacts with 1,3,5-tritertiarybutylhexahydrotriazine under aqueous conditions to form 5-hydroxymethyl-5-nitro-1-tertiarybutyltetrahydro-1,3-oxazine (Oxazine 2). This intermediate is isolated in >95% purity, providing a stable platform for subsequent transformations.

Reaction Conditions

  • Reactants : Tris(hydroxymethyl)nitromethane, 1,3,5-tritertiarybutylhexahydrotriazine
  • Solvent : Water
  • Yield : 98%
  • Key Characterization : $$ ^1H $$-NMR (200 MHz, CDCl$$3$$): δ 4.35 (s, 2H, CH$$2$$), 3.82 (m, 4H, oxazine ring).

Acid-Mediated Ring Opening to Diol Intermediates

Oxazine 2 undergoes ring opening via hydrochloric acid and hydrogen peroxide, yielding 3-tertiarybutylamino-2-hydroxymethyl-2-nitro-1-propanol (Diol 3). This step introduces hydroxyl groups critical for subsequent cyclization. The DTIC report highlights challenges in reproducing this step, with yields fluctuating between 50–82% depending on reagent purity.

Optimization Insights

  • Acid Concentration : 6M HCl optimizes ring opening without over-protonation.
  • Temperature : Room temperature prevents nitro group decomposition.

Cyclization to this compound Derivatives

Mitsunobu Reaction for Azetidine Ring Formation

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, facilitates cyclization of Diol 3 to this compound derivatives. However, the DTIC evaluation notes inconsistent yields (10–67%), attributed to impurities in starting materials or side reactions.

Representative Protocol

  • Reactants : Diol 3 (1.0 eq), DIAD (1.2 eq), triphenylphosphine (1.2 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Yield : 67% (maximum reported)
  • Challenges : Decomposition products dominate if Diol 3 purity falls below 90%.

Deformylation and Nitration

Post-cyclization, deformylation using aqueous hydrochloric acid removes protective groups, yielding this compound hydrochloride. Subsequent nitration with sodium nitrite and persulfate introduces additional nitro groups, albeit with competing oxidation side reactions.

Nitration Conditions

  • Oxidants : NaNO$$2$$, Na$$2$$S$$2$$O$$8$$, K$$3$$[Fe(CN)$$6$$]
  • Solvent : Methanol/water (1:1)
  • Yield : 75–80% for dinitro derivatives.

Alternative Pathways and Comparative Analysis

Chloroformate-Mediated Deprotection

US5336784A describes a chloroformate-based route where 1-tertiarybutyl-3,3-dinitroazetidine reacts with benzyl chloroformate to form a protected intermediate. Trifluoromethanesulfonic acid cleavage yields 3,3-dinitroazetidinium triflate, which is neutralized to freebase 3,3-dinitroazetidine.

Advantages Over Mitsunobu Route

  • Higher Reproducibility : Eliminates sensitivity to Diol 3 purity.
  • Scalability : Achieves 27–35% yields in decagram-scale reactions.

Challenges and Limitations

Reproducibility in Azetidine Formation

The DTIC report underscores non-reproducible yields during Mitsunobu cyclization, with University contractors unable to isolate this compound consistently. Potential causes include:

  • Trace moisture in THF leading to DIAD decomposition.
  • Residual formaldehyde in Diol 3 promoting polymerization.

Functional Group Compatibility

Nitro groups destabilize the azetidine ring, necessitating low-temperature (−20°C) storage of intermediates to prevent ring-opening.

Properties

IUPAC Name

3-nitroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-5(7)3-1-4-2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDBUXGVPZKSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50737859
Record name 3-Nitroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132395-39-2
Record name 3-Nitroazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50737859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.